[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine
Description
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine is a substituted benzylamine derivative featuring a phenyl ring with a methanamine (-CH2NH2) group at the benzylic position. Key substituents include a methyl group at the 2-position and a propan-2-yloxy (isopropoxy) group at the 4-position. Its synthesis likely involves Suzuki coupling or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
(2-methyl-4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXURNFJZYMBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Aromatic Precursors
Method Overview:
This approach involves functionalizing a suitably substituted aromatic ring with an amino group via nucleophilic substitution or reduction of nitro intermediates.
- Start with a methylated phenol derivative, such as 4-(propan-2-yloxy)phenol.
- Convert the phenol to a corresponding amino derivative through diazotization followed by reduction or via nucleophilic substitution with ammonia or amines.
- Diazotization: NaNO₂, HCl, 0–5°C
- Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl)
- Nucleophilic substitution: Elevated temperatures, polar solvents like ethanol or acetic acid.
- This method offers high regioselectivity for para substitution and yields moderate to high yields (~60-85%) depending on the substituents and reaction conditions.
Multi-step Synthesis via Aromatic Nitration and Reduction
Method Overview:
A common pathway involves nitration of a methylated phenol, followed by reduction to an amine.
- Nitration of 4-(propan-2-yloxy)phenol using nitrating agents (HNO₃/H₂SO₄) to introduce a nitro group ortho or para.
- Reduction of nitro group to amino group using catalytic hydrogenation or metal reduction.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0–5°C | 70–85 | Ortho/para nitration preferred |
| Reduction | Pd/C, H₂ | Room temp, pressure | 80–90 | Selective for nitro to amine |
- Well-established, high-yielding, suitable for scale-up.
- Provides a versatile route to aromatic amines with specific substituents.
Reductive Amination of Aromatic Aldehydes
Method Overview:
This method involves the formation of the primary amine via reductive amination of aldehyde intermediates.
- Synthesize aldehyde precursor: 4-(propan-2-yloxy)benzaldehyde.
- Condense with methylamine or ammonia.
- Reduce imine intermediates with sodium cyanoborohydride or similar reducing agents.
- Solvent: Methanol or ethanol
- Temperature: 0–25°C
- Reducing agent: NaBH₃CN or similar
- Yields are typically high (>75%), with good selectivity.
- Suitable for synthesizing derivatives with specific N-substituents.
Synthesis via Cross-Coupling Reactions
Method Overview:
Modern methods employ palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination, to attach amino groups to aromatic rings.
- Use 4-(propan-2-yloxy)aryl halides.
- Couple with methylamine derivatives under Pd catalysis.
| Catalyst | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 70–85 | Mild, high efficiency |
- High regioselectivity.
- Compatible with various functional groups.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | Phenol derivatives | NH₃, NaOH | Reflux, polar solvents | 60–85% | Regioselective para substitution |
| Nitration & reduction | Phenol, HNO₃ | Pd/C, H₂ | 0–5°C nitration, hydrogenation | 70–90% | Widely used, scalable |
| Reductive amination | Aldehydes | NH₃, NaBH₃CN | Room temp, mild | 75–85% | High selectivity |
| Cross-coupling | Aromatic halides | Methylamine, Pd catalyst | Reflux, inert atmosphere | 70–85% | Modern, versatile |
Research Findings and Notes
- Efficiency & Green Chemistry: Recent advances emphasize the use of microwave-assisted synthesis and catalytic methods to reduce reaction times and improve yields, aligning with green chemistry principles.
- Selectivity: Cross-coupling and reductive amination methods offer high regio- and chemoselectivity, crucial for synthesizing complex compounds like [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine.
- Scalability: Multi-step nitration-reduction pathways are well-established for large-scale synthesis, though they require careful control of reaction conditions to prevent over-nitration or side reactions.
- Research Validation: Spectroscopic data (NMR, IR, MS) confirm the structure of intermediates and final products, ensuring the integrity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Trifluoromethoxy vs. Isopropoxy Substituents
[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine (CAS 771572-39-5) :
- Substituent : Trifluoromethoxy (-OCF3) at the 4-position.
- Properties : The electron-withdrawing nature of -OCF3 increases lipophilicity (clogP) and metabolic stability compared to the isopropoxy group. This may enhance blood-brain barrier penetration but reduce solubility .
- Applications : Used as a building block in drug discovery, particularly for CNS-targeting agents.
- [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine: Substituent: Isopropoxy (-OCH(CH3)2) at the 4-position. Its steric bulk may influence receptor binding selectivity.
Trifluoromethyl Substituent ()
- [2-Methyl-4-(trifluoromethyl)phenyl]methanamine (CID 57780940) :
Heterocyclic Core Modifications
Pyridine vs. Phenyl Core ()
- [4-(2-Methylphenoxy)pyridin-2-yl]methanamine: Core Structure: Pyridine ring replaces the benzene ring. This modification is often used to enhance bioavailability or target kinase enzymes .
Furan and Thiophene Derivatives ()
- (5-Phenylfuran-2-yl)methanamine Derivatives :
- Core Structure : Furan ring with a methanamine group.
- SAR Insights : Urea linkers and 4-carboxyl substituents on the phenyl ring are critical for SIRT2 inhibition (IC50 ~10–100 μM). The isopropoxy group in the target compound may act as a bioisostere but lacks the carboxyl group’s ionic interactions, likely reducing potency .
- (5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine :
Physicochemical and Pharmacokinetic Properties
*clogP estimated using fragment-based methods.
Biological Activity
[2-Methyl-4-(propan-2-yloxy)phenyl]methanamine, an organic compound with the molecular formula C11H17NO, is a derivative of phenylmethanamine. Its unique chemical structure positions it as a candidate for various biological applications, including antimicrobial and anti-inflammatory activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl group at the 2-position and a propan-2-yloxy group at the 4-position of the phenyl ring. These substitutions are believed to influence its biological activity by modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.
- Anti-inflammatory Effects : It may reduce inflammation through its interaction with inflammatory pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various bacteria and fungi. |
| Anti-inflammatory | Modulates inflammatory responses in biological systems. |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines. |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of this compound against several pathogens. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Case Study: Anticancer Properties
In a study assessing the cytotoxic effects of various compounds, this compound was included in a panel tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited selective cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Significant inhibition |
| HCT-116 | 20 | Moderate inhibition |
The mechanism underlying its anticancer activity appears to involve induction of apoptosis and disruption of cell cycle progression in affected cells .
Toxicity Assessment
Toxicological evaluations revealed that this compound exhibited low toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial for its potential therapeutic applications.
Q & A
Basic: What are the key structural features of [2-Methyl-4-(propan-2-yloxy)phenyl]methanamine, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound features a phenyl ring substituted with a methanamine (-CH₂NH₂) group at the benzylic position and a 2-methylpropoxy (propan-2-yloxy) group at the para position. The methanamine group provides nucleophilic reactivity, enabling participation in condensation, alkylation, or Schiff base formation. The bulky isopropoxy substituent introduces steric hindrance, which may slow reaction kinetics but enhance selectivity in substitution reactions (e.g., electrophilic aromatic substitution) by directing incoming electrophiles to specific positions .
Methodological Insight:
To assess steric and electronic effects:
- Perform Hammett analysis to quantify substituent effects on reaction rates.
- Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .
- Compare reactivity with analogs lacking the isopropoxy group (e.g., 4-methoxyphenylmethanamine) to isolate steric contributions .
Basic: What synthetic routes are optimal for preparing this compound, and how can purity be maximized?
Answer:
Common methods include:
- Nucleophilic substitution : React 4-hydroxy-2-methylphenylmethanamine with 2-bromopropane in the presence of K₂CO₃ in DMF (70–80°C, 12h), yielding ~65–75% crude product. Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) .
- Reductive amination : Condense 2-methyl-4-(propan-2-yloxy)benzaldehyde with NH₃/NaBH₄ in MeOH (rt, 6h), achieving higher purity (>90%) but requiring strict anhydrous conditions .
Methodological Insight:
- Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc).
- Use HPLC-MS to confirm purity (>95%) and detect by-products (e.g., over-alkylated amines).
- Optimize solvent choice: Polar aprotic solvents (e.g., DMF) improve yields but may require rigorous post-reaction washing to remove residues .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. For example:
- Enzyme inhibition : Analog [4-(2-morpholinoethoxy)phenyl]methanamine showed IC₅₀ = 12 µM in kinase assays at pH 7.4 but no activity at pH 6.5 due to protonation of the amine .
- Receptor binding : Conflicting Ki values may stem from differences in radioligand purity or membrane preparation protocols .
Methodological Insight:
- Standardize assays using HEK293 cells transfected with target receptors to control expression levels.
- Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
- Perform meta-analysis of published data to identify confounding variables (e.g., buffer composition, temperature) .
Advanced: What strategies are effective for studying the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). The isopropoxy group may occupy hydrophobic pockets, while the amine forms hydrogen bonds with Asp155 .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to receptors like σ-1, where entropy-driven binding is typical for arylalkylamines .
- Cryo-EM : Resolve binding conformations in G protein-coupled receptors (GPCRs) at near-atomic resolution .
Methodological Insight:
- Combine mutagenesis (e.g., Ala-scanning of receptor residues) with docking to validate binding poses.
- Use protease stability assays to assess target engagement in cellular lysates .
Advanced: How does this compound compare to structural analogs in terms of pharmacokinetics and metabolic stability?
Answer:
- Lipophilicity : LogP = 2.1 (calculated via ChemAxon), lower than the 4-methoxy analog (LogP = 2.8), suggesting improved aqueous solubility but reduced blood-brain barrier penetration .
- Metabolism : The isopropoxy group resists CYP450-mediated demethylation better than methoxy analogs, as shown in hepatic microsome assays (t₁/₂ = 45 min vs. 22 min for 4-methoxy) .
Methodological Insight:
- Perform ADME profiling :
- Plasma protein binding : Use equilibrium dialysis (human plasma, 37°C).
- Microsomal stability : Incubate with rat liver microsomes + NADPH, monitor via LC-MS/MS.
- Compare with prodrug derivatives (e.g., acetylated amine) to enhance bioavailability .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (CDCl₃): δ 1.35 (d, 6H, -OCH(CH₃)₂), 3.82 (septet, 1H, -OCH(CH₃)₂), 4.15 (s, 2H, -CH₂NH₂) .
- HRMS : ESI+ m/z calculated for C₁₁H₁₇NO₂ [M+H]⁺: 196.1338; observed: 196.1335 .
- FTIR : Confirm amine N-H stretches (~3350 cm⁻¹) and ether C-O-C (1250 cm⁻¹) .
Methodological Insight:
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.
- Validate purity with elemental analysis (≤0.4% deviation for C, H, N) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
